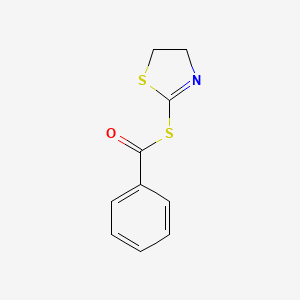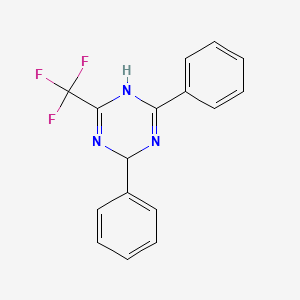
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine typically involves the nucleophilic substitution of chlorine atoms in the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reaction is carried out under controlled conditions, often using specific catalysts and solvents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems, such as magnetic nanocatalysts. These catalysts, like CuBr2 immobilized on magnetic Fe3O4 nanoparticles, facilitate the oxidative coupling reactions necessary for the synthesis of triazine derivatives . The use of such catalysts not only enhances the efficiency of the reaction but also allows for the recycling and reuse of the catalysts, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Applications De Recherche Scientifique
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine include:
- 2,4-Diphenyl-6-(trifluoromethyl)pyridine
- 2,4-Diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo-[3,4-c]pyrrole
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of diphenyl and trifluoromethyl groups within the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
72107-19-8 |
|---|---|
Formule moléculaire |
C16H12F3N3 |
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
2,4-diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)15-21-13(11-7-3-1-4-8-11)20-14(22-15)12-9-5-2-6-10-12/h1-10,13H,(H,20,21,22) |
Clé InChI |
VDBDQKGTJXYUNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2N=C(NC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


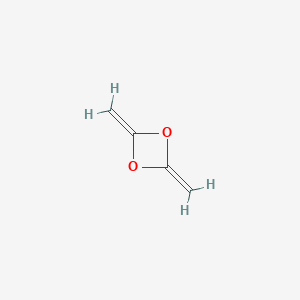
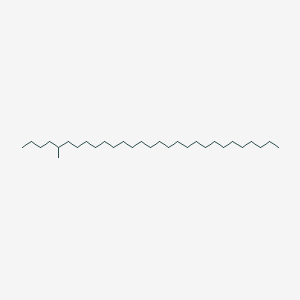
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)

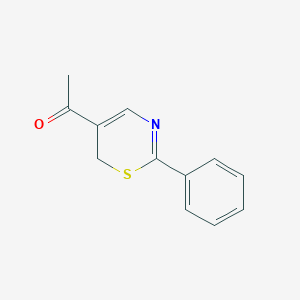
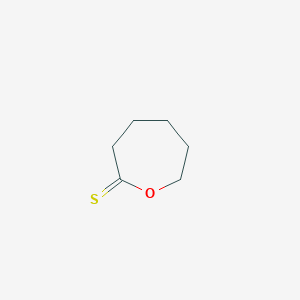
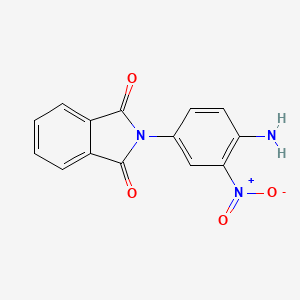

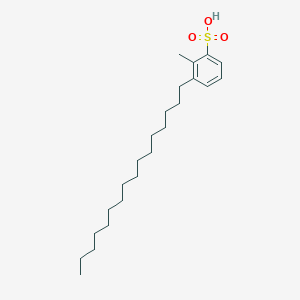
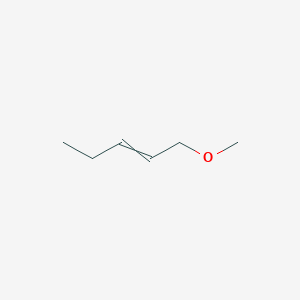
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
